molecular formula C13H16O3S B11767576 Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Cat. No.: B11767576
M. Wt: 252.33 g/mol
InChI Key: AOQCCXZYZATKBO-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate ( 905724-73-4) is a high-value chemical intermediate with a molecular formula of C13H16O3S and a molecular weight of 252.33 . This compound features a dihydrobenzo[b]thiophene core structure, a functional group that is of significant interest in medicinal and materials chemistry for its aromaticity and electronic properties . The structure integrates a methoxy substituent and an ethyl acetate moiety, making it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents . As a key intermediate, its primary research value lies in its application in organic synthesis and drug discovery projects, where it can be utilized to create novel compounds for biological screening . Researchers can leverage this compound to explore structure-activity relationships, particularly in the development of central nervous system (CNS) active agents, given the prevalence of similar dihydrobenzothiophene and thiophene scaffolds in approved therapeutics . The related carboxylic acid derivative, 2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid (CAS 1022979-95-8), underscores the utility of this chemical class as a precursor for further functionalization . This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling information. Hazard Statements may apply, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl 2-(6-methoxy-2,3-dihydro-1-benzothiophen-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-3-16-13(14)6-9-8-17-12-7-10(15-2)4-5-11(9)12/h4-5,7,9H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQCCXZYZATKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CSC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, methyl 2-(4-methoxyphenyl)acetate reacts with 3-methoxybenzaldehyde in the presence of S₈ and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C for 16 hours. The reaction proceeds through a radical-mediated cyclization, where sulfur bridges the α-carbon of the ester and the aldehyde’s aryl group, forming the dihydrobenzo[b]thiophene core. The methoxy group’s position is dictated by the aldehyde’s substitution pattern, with 3-methoxybenzaldehyde yielding the 6-methoxy isomer after cyclization.

Table 1: Optimization of Cyclization Conditions

ParameterOptimal ValueImpact on Yield
Temperature110°CMaximizes ring closure
SolventDMFEnhances solubility of S₈
BaseK₂CO₃ (3.0 equiv)Neutralizes H₂S byproduct
Reaction Time16 hoursEnsures complete conversion

Post-cyclization, the methyl ester is transesterified to ethyl acetate using ethanol and sulfuric acid, achieving >80% conversion.

Palladium-catalyzed reactions allow modular introduction of the ethyl acetate group after core assembly. A Suzuki-Miyaura coupling between 3-bromo-6-methoxy-2,3-dihydrobenzo[b]thiophene and ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate exemplifies this approach.

Reaction Conditions and Challenges

Using Pd(OAc)₂ (0.1 mol%) and K₂CO₃ in DMF at 120°C, the coupling achieves a 65% yield. Challenges include boronate ester instability, necessitating anhydrous conditions.

Table 2: Cross-Coupling Optimization

ConditionEffect on Yield
Pd(OAc)₂ loading<0.1%: Incomplete
0.1%: Optimal
SolventDMF > DMSO > THF
Temperature120°C

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield (%)ScalabilityRegioselectivity
Sulfur Cyclization80HighModerate
Electrochemical72MediumHigh
Cross-Coupling65LowHigh
  • Sulfur Cyclization : Preferred for bulk synthesis but requires precise aldehyde substitution.

  • Electrochemical : Ideal for regioselectivity but demands specialized equipment.

  • Cross-Coupling : Flexible for derivatives but limited by boronate availability.

Functional Group Compatibility and Side Reactions

Methoxy Group Stability

The 6-methoxy group remains intact under all conditions except strong acids (e.g., H₂SO₄ during transesterification), where demethylation occurs in <5% of cases.

Dihydrothiophene Ring Oxidation

Partial oxidation to the aromatic thiophene is observed in electrochemical methods unless rigorously degassed .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.

Mechanism of Action

The mechanism of action of ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Dihydrobenzo[b]thiophene Core

Ethyl 2-(2,3-dihydro-6-hydroxybenzo[b]thiophen-3-yl)acetate
  • Structure : Differs by a hydroxyl (-OH) group at the 6-position instead of methoxy (-OCH₃) .
  • Properties: Higher polarity due to -OH, leading to increased solubility in polar solvents. Potential for hydrogen bonding, which may elevate melting points compared to the methoxy analog. CAS: 4671-68-5; Molecular formula: C₁₂H₁₄O₃S .
N-[trans-(6-Methoxy-1,1-dioxo-2-phenyl-2,3-dihydrobenzo[b]thiophen-3-yl)]acetamide (Compound 5i)
  • Structure : Contains a sulfone (1,1-dioxo) group and an acetamide substituent in addition to the 6-methoxy group .
  • Properties :
    • Higher melting point (195–198°C) due to increased crystallinity from sulfone and acetamide groups.
    • Enhanced electronic withdrawal from the sulfone group may reduce nucleophilicity compared to the target compound.

Halogen-Substituted Derivatives

Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate
  • Structure : Fully aromatic benzo[b]thiophene with a bromine atom at the 5-position .
  • Properties :
    • Molecular weight: 299.18 (vs. ~254.3 for the target compound).
    • Bromine increases reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Storage at 2–8°C indicates instability under ambient conditions .

Functional Group Modifications

Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate
  • Structure: Replaces the dihydrobenzo[b]thiophene with a quinazolinone-thioether system .
  • Thioether linkage may confer resistance to enzymatic hydrolysis compared to ester groups.
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
  • Structure : Benzothiazole core with trifluoromethoxy and dichlorophenyl groups .
  • Properties :
    • Electron-withdrawing groups (Cl, CF₃O) enhance metabolic stability.
    • Acetamide group is common in drug candidates (e.g., kinase inhibitors).

Physicochemical and Spectral Data Comparison

Table 1: Key Properties of Selected Analogs

Compound Name Substituents Molecular Weight Melting Point (°C) Notable Features
Target Compound 6-OCH₃, ethyl acetate ~254.3 Not reported Partially saturated core
Ethyl 2-(6-hydroxy-...)acetate 6-OH, ethyl acetate 254.3 Not reported Higher polarity, H-bonding
Compound 5i 6-OCH₃, 1,1-dioxo, acetamide 357.8 195–198 Sulfone enhances stability
Ethyl 2-(5-bromo-...)acetate 5-Br, ethyl acetate 299.18 Not reported Bromine for cross-coupling

Spectral Data Insights

  • ¹H NMR: Target compound: Methoxy protons (~δ 3.8–4.0), ethyl ester (δ 1.2–1.4 for CH₃, δ 4.1–4.3 for CH₂). Compound 5i: Additional acetamide NH signal (δ ~8.0) and sulfone-related deshielding .

Biological Activity

Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, with the CAS number 159783-10-5, is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which combines an ethyl ester group and a methoxy group attached to a thiophene ring. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H16O3S
  • Molecular Weight : 252.33 g/mol
  • Appearance : Typically appears as a white to light yellow solid.

The biological effects of this compound are not fully elucidated but are believed to involve interactions with specific molecular targets. Thiophene derivatives often influence various biological pathways through:

  • Enzyme Inhibition : Many thiophene compounds act as enzyme inhibitors, affecting metabolic pathways.
  • Receptor Modulation : Some derivatives may interact with neurotransmitter receptors or ion channels.

Anticancer Activity

Research has indicated that thiophene derivatives exhibit significant anticancer properties. A study highlighted the antiproliferative effects of structurally similar compounds on various cancer cell lines, suggesting that this compound may also possess such activity. For instance:

  • In vitro Studies : Compounds with similar structures have shown IC50 values ranging from 30 nM to over 200 nM against different cancer cell lines such as HeLa and A549 .

Anti-inflammatory Effects

Some thiophene derivatives have been documented to exhibit anti-inflammatory properties. This suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activities of thiophene derivatives:

  • Antiviral Activity : Compounds structurally similar to this compound have shown promising antiviral effects, particularly against Tobacco Mosaic Virus (TMV), with more than 40% inactivation at specific concentrations .
  • Apoptotic Induction : Research indicates that certain thiophene derivatives can induce apoptosis in cancer cells by activating intrinsic pathways . This is crucial for developing anticancer therapies.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other known thiophene derivatives:

Compound NameBiological ActivityIC50 (nM)
SuprofenAnti-inflammatory~100
ArticaineLocal anesthetic~200
Ethyl 2-(6-methoxy...)Potential anticancer and antiviralNot yet determined

Q & A

Q. How can researchers optimize the synthetic yield of Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification. Key factors to optimize yield include:

  • Reagent Ratios: Stoichiometric excess of intermediates (e.g., benzofuran derivatives) to drive reactions to completion .
  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane or ethanol) enhance solubility and reaction efficiency .
  • Catalysts: Acidic or basic catalysts (e.g., H₂SO₄ for esterification) improve reaction rates .
  • Temperature Control: Moderate heating (60–80°C) balances reaction kinetics and side-product minimization .

Example Protocol:

StepReagents/ConditionsPurposeYield Optimization Tips
16-Methoxy-2,3-dihydrobenzo[b]thiophene, ethyl chloroacetateEsterificationUse anhydrous conditions to prevent hydrolysis
2Ethanol, reflux (3 h)CyclizationMonitor via TLC to terminate reaction at completion

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the dihydrobenzo[b]thiophene ring (δ 6.5–7.2 ppm for aromatic protons) and ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
    • ¹³C NMR: Confirm carbonyl (δ 170–175 ppm) and methoxy (δ 55–60 ppm) groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 278.08) .
  • X-ray Crystallography: For unambiguous confirmation, use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

Common Pitfalls:

  • Overlapping signals in NMR due to diastereomers; use 2D NMR (COSY, HSQC) .
  • Impurities in MS; ensure HPLC purification prior to analysis .

Q. How can researchers assess the purity of this compound for biological assays?

Methodological Answer:

  • Chromatography:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm). Purity >95% is acceptable for in vitro studies .
    • TLC: Hexane/ethyl acetate (8:2) as mobile phase; visualize under UV or iodine vapor .
  • Thermal Analysis:
    • DSC: Monitor melting point consistency (deviations <2°C indicate impurities) .
  • Elemental Analysis: Match experimental vs. theoretical C, H, N, S content (±0.4% tolerance) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations of this compound?

Methodological Answer: Conflicting NMR/MS data (e.g., unexpected coupling constants or fragment ions) may arise from polymorphism or conformational flexibility.

  • Single-Crystal X-ray Diffraction:
    • Refine using SHELXL ; compare bond lengths (e.g., C–S in thiophene: ~1.70 Å) and dihedral angles with computational models (DFT) .
    • Example: A crystal structure (monoclinic P2₁/n) revealed weak intramolecular C–H···O interactions stabilizing the ethyl acetate side-chain conformation .
  • Validation: Cross-reference crystallographic data with NMR-derived NOEs to confirm spatial arrangements .

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer: Variability in IC₅₀ values or receptor binding may stem from:

  • Solubility Differences: Use DMSO stock solutions standardized to ≤0.1% v/v in assays .
  • Metabolite Interference: Conduct LC-MS/MS to identify degradation products during bioassays .
  • Structural Analogues: Compare activity with derivatives (e.g., methyl vs. ethyl esters) to isolate pharmacophore contributions .

Case Study:
Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate showed divergent antibacterial activity due to esterase-mediated hydrolysis; control experiments with protease inhibitors clarified results .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding to target enzymes (e.g., cyclooxygenase-2) .
  • ADMET Prediction: Software like SwissADME estimates logP (optimal range: 2–3), bioavailability, and CYP450 interactions .
  • QSAR Models: Corporate substituent effects (e.g., methoxy vs. chloro groups) on activity using partial least squares regression .

Example:
Replacing the methoxy group with a trifluoromethyl moiety improved metabolic stability (t₁/₂ increased from 2.1 to 5.3 h) .

Q. What experimental approaches elucidate the mechanism of action in cellular systems?

Methodological Answer:

  • Fluorescence Polarization: Track compound binding to fluorescently tagged receptors .
  • Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates with thiol-containing enzymes .
  • CRISPR-Cas9 Knockouts: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Data Interpretation:
Contradictory results (e.g., activation in one cell line vs. inhibition in another) may indicate off-target effects; employ proteomic profiling (e.g., SILAC) for comprehensive target identification .

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